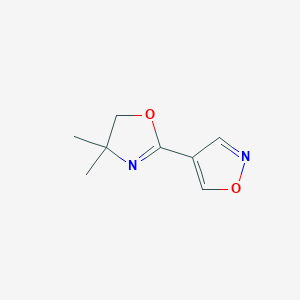

4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)isoxazole

Description

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

4,4-dimethyl-2-(1,2-oxazol-4-yl)-5H-1,3-oxazole |

InChI |

InChI=1S/C8H10N2O2/c1-8(2)5-11-7(10-8)6-3-9-12-4-6/h3-4H,5H2,1-2H3 |

InChI Key |

SWUAHLDSKXDQGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(=N1)C2=CON=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to yield ester-functionalized isoxazoles . Another approach includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions are common strategies to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)isoxazole can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)isoxazole has been investigated for its potential therapeutic effects. Research has indicated that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity: Studies have shown that oxazole derivatives can inhibit the growth of certain bacteria and fungi, making them candidates for developing new antibiotics.

- Anticancer Properties: Preliminary research suggests that this compound may interfere with cancer cell proliferation and induce apoptosis in specific cancer lines.

Biological Research

The compound is also utilized in biological studies to understand its mechanism of action:

- Enzyme Inhibition Studies: It is being explored for its ability to inhibit specific enzymes related to disease pathways, which could lead to the development of novel therapeutic agents.

Materials Science

In materials science, this compound is being studied for its potential use in:

- Polymer Development: Its unique chemical properties allow it to be used as a monomer or additive in creating advanced polymers with enhanced thermal stability and mechanical properties.

- Coatings and Films: The compound's stability makes it suitable for use in protective coatings that require durability under harsh conditions.

Data Tables

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Inhibition of bacterial growth in laboratory studies |

| Anticancer compounds | Induction of apoptosis in cancer cell lines | |

| Biological Research | Enzyme inhibition | Potential inhibition of target enzymes |

| Materials Science | Polymer synthesis | Enhanced stability and mechanical properties |

| Coatings development | Durable protective coatings for industrial applications |

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial efficacy of various oxazole derivatives, including this compound. Results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In another investigation focusing on the anticancer properties of oxazole derivatives, researchers found that this compound exhibited cytotoxic effects on human breast cancer cells. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through specific molecular pathways.

Mechanism of Action

The mechanism of action of 4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)isoxazole involves its interaction with specific molecular targets. For instance, as an antihistamine, it may bind to histamine receptors, blocking their activity and alleviating allergic symptoms . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Key Observations :

- The target compound has a simpler structure and lower molar mass compared to fluorophenylthio-isoxazole (364.41 g/mol) and diphenylphosphino derivatives (387.45 g/mol), likely enhancing its solubility in polar solvents like DMF or DMSO .

- Unlike sulfur-containing isoxazoles (e.g., 5-(4-(4-fluorophenylthio)phenyl)-4,5-dihydro-3-phenylisoxazole), the absence of sulfur in the target compound may reduce antimicrobial efficacy but improve metabolic stability .

Anti-Inflammatory Activity:

- The target compound’s isoxazole-dihydrooxazole hybrid structure aligns with , where isoxazole derivatives (e.g., compound 7a) exhibit potent anti-inflammatory activity (51% inhibition of paw edema vs. Celecoxib’s 45%) . The dihydrooxazole moiety may enhance binding to COX-2 or other inflammatory targets.

Antimicrobial Activity:

- Fluorophenylthio-isoxazoles () show broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL) due to sulfur and fluorine atoms, which are absent in the target compound. This suggests the target may have weaker antimicrobial effects but fewer toxicity risks .

Biological Activity

4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)isoxazole (CAS Number: 1566-42-3) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The compound has the molecular formula and is characterized by the presence of an isoxazole ring fused with a 4,5-dihydrooxazole moiety. These structural features may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Analogues of isoxazole compounds have shown selective cytotoxicity against cancer cell lines. For instance, derivatives similar to this compound have demonstrated significant inhibition of tubulin polymerization and tumor growth in xenograft models .

- Antimicrobial Properties : Isoxazole derivatives have been evaluated for their activity against various pathogens. Some studies report promising results against fungal infections and other microbial targets .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease processes. For example, it may exhibit inhibitory effects on certain glycosidases and other relevant targets .

Case Studies

- Antitumor Efficacy :

- Microbial Inhibition :

The precise mechanisms through which this compound exerts its biological effects are still under investigation; however, several hypotheses include:

- Tubulin Binding : Similar compounds have been shown to bind to tubulin and disrupt microtubule formation, leading to cell cycle arrest in cancer cells.

- Enzyme Inhibition : The compound's structure suggests potential interactions with active sites of enzymes critical for pathogen survival or cancer cell proliferation.

Data Table: Summary of Biological Activities

Q & A

Basic: What are optimized synthetic routes for 4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)isoxazole and its derivatives?

Answer:

The synthesis typically involves multi-step protocols with careful control of reaction conditions. For example:

- Step 1 : Reacting 2-bromo-4,4-dimethyloxazoline with mesitylimidazole in THF at 50°C for 2 hours yields imidazolium salts (e.g., 82% yield after precipitation and washing) .

- Step 2 : Ligand coordination with transition metals (e.g., rhodium) requires low-temperature reactions (-78°C) in THF, followed by slow warming and purification via solvent evaporation .

- Key factors : Solvent choice (e.g., DMSO for reflux), reaction time (18–24 hours), and purification methods (e.g., crystallization with water-ethanol mixtures) significantly impact yield and purity .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

A combination of techniques is essential:

- NMR Spectroscopy : 1H and 13C NMR identify proton environments and confirm substituent positions (e.g., δ6.1 for amino groups, δ7.2–7.8 ppm for aromatic protons) .

- IR Spectroscopy : Detects functional groups (e.g., ν(C=N) at 1664–1710 cm⁻¹) and resolves isomerism in reaction products .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [RhL(CH3CN)2(H2O)]+ at m/z 486.09) .

- X-ray Diffraction : Resolves crystal structures of metal complexes (e.g., rhodium coordination geometry) .

Advanced: How is this compound applied in asymmetric catalysis?

Answer:

The oxazolylimidazol-2-ylidene ligand derived from this compound is pivotal in homogeneous catalysis:

- Rhodium Complexes : Used in η⁴-coordination with norbornadiene or cyclooctadiene, enabling enantioselective reactions. The ligand’s chirality and steric bulk (from mesityl groups) enhance catalytic selectivity .

- Methodology : Ligand synthesis involves imidazolium salt formation, followed by metal coordination under inert conditions. Catalytic activity is validated via turnover frequency (TOF) and enantiomeric excess (ee) measurements .

Advanced: How do computational studies elucidate the photophysical properties of this compound?

Answer:

Density functional theory (DFT) and time-dependent DFT (TDDFT) reveal excited-state intramolecular proton transfer (ESIPT) mechanisms:

- ESIPT in Oxazolines : Substituents (e.g., –CN or –C₆H₅) on ortho-hydroxylated oxazolines alter energy barriers and emission spectra. For example, 2-(4,4-dimethyloxazol-2-yl)-phenol (DDOP) shows a 0.5 eV energy gap between enol and keto forms .

- Methodological Insight : Optimize computational models using solvent effects (PCM) and basis sets (e.g., 6-31G*) to match experimental UV-Vis and fluorescence data .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Answer:

Contradictions often arise from isomerism or impurities:

- Case Study : IR spectra showing ν(C=O) at 1710 cm⁻¹ instead of 1660 cm⁻¹ indicate unexpected isomeric products (e.g., pyrimidine vs. isoxazole derivatives). Use 2D NMR (COSY, NOESY) to distinguish isomers .

- Validation : Cross-reference with high-resolution MS and elemental analysis (e.g., C, H, N percentages within 0.1% of theoretical values) .

Basic: What is the role of this compound in biological activity studies?

Answer:

While direct evidence is limited, structurally related isoxazole derivatives exhibit antimicrobial and pharmacological activities:

- Derivative Synthesis : Introduce sulfur/fluorine substituents to enhance bioactivity. For example, 5-(4-fluorophenylthio)isoxazoles are screened for in vitro antimicrobial efficacy .

- Methodology : Biological assays (e.g., MIC tests) require purity >99%, confirmed via HPLC and GC-MS .

Basic: How is the reaction scope expanded for synthesizing diarylisoxazole derivatives?

Answer:

Investigate substituent compatibility via ketone/aldehyde pairings:

- Protocol : React aryl ketones with hydroxylamine derivatives under reflux. Vary substituents (e.g., electron-withdrawing groups) to assess yield trends .

- Limitations : Steric hindrance from bulky groups (e.g., tert-butyl) reduces reaction efficiency. Optimize solvent polarity (e.g., ethanol vs. DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.